A Comprehensive Technical Review of Branched Secondary Alcohols: Synthesis, Properties, and Applications in Drug Development
A Comprehensive Technical Review of Branched Secondary Alcohols: Synthesis, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive literature review of branched secondary alcohols, focusing on their synthesis, physicochemical properties, and pivotal role in drug development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological pathways and chemical relationships to serve as an essential resource for researchers in the field.
Synthesis of Branched Secondary Alcohols
The stereoselective synthesis of branched secondary alcohols is a cornerstone of modern organic chemistry, providing critical chiral building blocks for numerous biologically active molecules. Key methodologies include the asymmetric reduction of prochiral ketones, nucleophilic additions to carbonyls, and carbon-carbon bond-forming reactions.
Asymmetric Reduction of Ketones
The enantioselective reduction of prochiral ketones is one of the most efficient methods to produce chiral secondary alcohols.[1] This transformation is often achieved using chiral catalysts that facilitate the stereoselective transfer of a hydride to the carbonyl group.
A prominent method is the Corey-Bakshi-Shibata (CBS) reduction, which employs oxazaborolidine catalysts to achieve high enantioselectivity in the borane-mediated reduction of a wide range of ketones.[2][3] The predictability of the stereochemical outcome is a significant advantage of this method.[2]
Transfer hydrogenation, another powerful technique, utilizes a hydrogen donor, such as isopropanol or formic acid, in the presence of a chiral transition metal catalyst, often based on ruthenium or rhodium.[3][4]
Table 1: Asymmetric Reduction of Representative Ketones to Branched Secondary Alcohols
| Ketone Substrate | Catalyst/Reagent | Reaction Conditions | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Acetophenone | (S)-CBS catalyst, BH₃·SMe₂ | THF, -30 °C, 1 h | 95 | 97 (R) | [2] |
| 1-(4-Chlorophenyl)ethanone | RuCl₂--INVALID-LINK-- | i-PrOH/KOH, 80 °C, 2 h | 98 | 99 (S) | [4] |
| 1-(Naphthalen-2-yl)ethanone | (R)-Me-CBS, BH₃·THF | THF, rt, 30 min | 92 | 96 (R) | [2] |
| Cyclohexyl methyl ketone | (R,R)-Noyori catalyst, H₂ | MeOH, 30 atm, 12 h | >99 | 98 (R) | [3] |
Synthesis of Specific Drug Molecules
The principles of asymmetric synthesis are exemplified in the industrial-scale production of pharmaceuticals containing branched secondary alcohol moieties.
Carvedilol, a non-selective beta-blocker with alpha-1 blocking activity, features a branched secondary alcohol in its structure.[5][6] Its synthesis often involves the nucleophilic ring-opening of an epoxide by an amine. A common route involves the reaction of 4-(oxiran-2-ylmethoxy)-9H-carbazole with 2-(2-methoxyphenoxy)ethanamine.[7][8][9] To minimize the formation of impurities, protection of the amine may be employed.[7][10]
Ritonavir, an antiretroviral protease inhibitor, contains multiple chiral centers, including a branched secondary alcohol.[11][12] Its complex structure necessitates a multi-step synthesis. A key step involves the coupling of (2S,3S,5S)-5-amino-2-(N-((5-thiazolyl)methoxycarbonyl)amino)-1,6-diphenyl-3-hydroxyhexane with N-((N-methyl-N-((2-isopropyl-4-thiazolyl)methyl)amino)carbonyl)-L-valine.[5][13][14]
Physicochemical and Spectroscopic Properties
The physical and chemical properties of branched secondary alcohols are largely dictated by the hydroxyl group and the nature of the branching in the alkyl chain.
Physical Properties
The hydroxyl group enables hydrogen bonding, leading to significantly higher boiling points for alcohols compared to alkanes of similar molecular weight.[15][16] Increased branching generally lowers the boiling point due to a decrease in the surface area available for van der Waals interactions.[15] The polarity of the hydroxyl group also imparts water solubility to smaller branched secondary alcohols; however, this solubility decreases as the size of the hydrophobic alkyl chain increases.[16][17]
Table 2: Physical Properties of Selected Branched Secondary Alcohols
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| 3-Methyl-2-butanol | C₅H₁₂O | 88.15 | 111-112 | - |
| 1-Phenylethanol | C₈H₁₀O | 122.16 | 203 | 21 |
| Diphenylmethanol | C₁₃H₁₂O | 184.23 | 298 | 69 |
| 1-Cyclohexylethanol | C₈H₁₆O | 128.21 | 185-186 | 5.5 |
Spectroscopic Characterization
Spectroscopic methods are essential for the structural elucidation and characterization of branched secondary alcohols.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton attached to the carbinol carbon (the carbon bearing the -OH group) typically appears as a multiplet in the δ 3.5-4.5 ppm region. The hydroxyl proton signal is often a broad singlet, and its chemical shift is concentration and solvent-dependent.[18][19]
-
¹³C NMR: The carbinol carbon resonates in the δ 60-80 ppm range.[20] Chiral derivatizing agents can be used to distinguish between enantiomers by creating diastereomers with distinct NMR spectra.[18]
-
-
Infrared (IR) Spectroscopy: A strong, broad absorption band in the 3200-3600 cm⁻¹ region is characteristic of the O-H stretching vibration, with the broadening due to hydrogen bonding. A strong C-O stretching absorption is observed in the 1050-1200 cm⁻¹ range.
-
Mass Spectrometry (MS): Common fragmentation patterns for secondary alcohols include the loss of an alkyl group adjacent to the carbinol carbon (α-cleavage) and the loss of a water molecule.
Table 3: Characteristic Spectroscopic Data for 1-Phenylethanol
| Technique | Key Signals |
| ¹H NMR (CDCl₃) | δ 7.25-7.40 (m, 5H, Ar-H), 4.90 (q, 1H, CH-OH), 2.50 (br s, 1H, -OH), 1.50 (d, 3H, -CH₃)[21][22] |
| ¹³C NMR (CDCl₃) | δ 145.8 (Ar-C), 128.5 (Ar-CH), 127.5 (Ar-CH), 125.4 (Ar-CH), 70.4 (CH-OH), 25.1 (-CH₃)[20] |
| IR (neat) | 3360 (br, O-H), 3085, 3030 (Ar C-H), 2975, 2930 (Aliphatic C-H), 1085 (C-O) cm⁻¹ |
| MS (EI) | m/z (%): 122 (M⁺, 25), 107 (M⁺-CH₃, 100), 79 (60), 77 (40) |
Role in Drug Development and Biological Activity
The branched secondary alcohol motif is a common feature in many pharmaceuticals due to its ability to form hydrogen bonds and create specific stereochemical interactions with biological targets.
Structure-Activity Relationships (SAR)
SAR studies help in understanding how the chemical structure of a molecule relates to its biological activity.[23][24] For drugs containing a branched secondary alcohol, the stereochemistry of the hydroxyl group is often crucial for activity. For instance, in β-adrenergic receptor ligands, the (R)-enantiomer is typically more active. The size and nature of the substituents on the carbinol carbon and adjacent atoms can significantly influence binding affinity and selectivity.[23]
Table 4: Illustrative Structure-Activity Relationship for Beta-Blocker Analogs
| R Group (at α-position to N) | β-Blocking Potency (Relative) | Cardioselectivity |
| -H | 1 | Low |
| -CH₃ | 0.1 | Moderate |
| -CH(CH₃)₂ | 10 | High |
| -C(CH₃)₃ | 8 | High |
Note: This is a generalized representation based on established SAR principles for β-blockers.[23]
Signaling Pathways of Drugs with Branched Secondary Alcohols
Carvedilol is a non-selective β-adrenergic receptor antagonist and an α₁-adrenergic receptor antagonist.[5][6] Its β-blocking activity inhibits the binding of norepinephrine and epinephrine to β-receptors, leading to a decrease in heart rate and cardiac output. The α₁-blockade results in vasodilation and a reduction in blood pressure. Uniquely, carvedilol also acts as a biased ligand, stimulating β-arrestin-mediated signaling pathways independent of G-protein activation.[8]
Ritonavir is an HIV protease inhibitor that also potently inhibits the cytochrome P450 3A4 (CYP3A4) enzyme.[3][4][11][25] Its primary mechanism of action is to prevent the HIV protease from cleaving viral polyproteins, which is a necessary step for the production of mature, infectious virions. The branched secondary alcohol is crucial for its interaction with the active site of the protease. As a CYP3A4 inhibitor, it is also used to "boost" the plasma concentrations of other protease inhibitors.[4][11]
Experimental Protocols
General Procedure for Asymmetric Reduction of a Ketone
This protocol is a representative example for the asymmetric reduction of a ketone using a chiral oxazaborolidine catalyst.
-
Catalyst Preparation (in situ): To a flame-dried flask under an inert atmosphere (e.g., argon), add the chiral amino alcohol (0.1 eq) and anhydrous THF. Cool the solution to 0 °C and add borane-dimethyl sulfide complex (BH₃·SMe₂, 0.6 eq) dropwise. Stir the mixture at room temperature for 30 minutes to form the oxazaborolidine catalyst.
-
Reduction: Cool the catalyst solution to the desired temperature (e.g., -30 °C). Add a solution of the prochiral ketone (1.0 eq) in anhydrous THF dropwise over 10 minutes.
-
Quenching: After the reaction is complete (monitored by TLC), slowly add methanol dropwise at -30 °C to quench the excess borane.
-
Work-up: Allow the mixture to warm to room temperature. Remove the solvent under reduced pressure. Add 1 M HCl and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude alcohol product by flash column chromatography on silica gel.
-
Analysis: Determine the yield and enantiomeric excess (by chiral HPLC or NMR analysis of a diastereomeric derivative).
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7][13]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the branched secondary alcohol compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37 °C.[10][13]
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of HCl in isopropanol) to dissolve the purple formazan crystals formed by metabolically active cells.[7][10]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot dose-response curves to determine the IC₅₀ value.
Kinase Inhibition Assay
This protocol provides a general framework for a luminescence-based kinase assay to screen for inhibitors.
-
Reagent Preparation: Prepare the kinase, substrate, ATP, and test compound solutions in an appropriate assay buffer.
-
Kinase Reaction: In a microplate, add the kinase and the test compound (branched secondary alcohol) at various concentrations. Incubate for a short period to allow for inhibitor binding.
-
Initiate Reaction: Add the substrate and ATP to initiate the kinase reaction. Incubate at room temperature or 30 °C for a specified time (e.g., 30-60 minutes).
-
Detection: Add a detection reagent (e.g., ADP-Glo™) that quantifies the amount of ADP produced, which is directly proportional to the kinase activity. This is often a two-step process involving a reagent to stop the kinase reaction and deplete remaining ATP, followed by a second reagent to convert ADP to ATP, which is then used in a luciferase reaction to produce light.
-
Luminescence Measurement: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC₅₀ value.
References
- 1. researchgate.net [researchgate.net]
- 2. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 4. cnls.lanl.gov [cnls.lanl.gov]
- 5. WO2001021603A1 - A process for the synthesis of ritonavir - Google Patents [patents.google.com]
- 6. Process for the preparation of carvedilol and its salts - Eureka | Patsnap [eureka.patsnap.com]
- 7. jocpr.com [jocpr.com]
- 8. EP1741700B1 - Process for the preparation of carvedilol - Google Patents [patents.google.com]
- 9. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 10. connectjournals.com [connectjournals.com]
- 11. RITONAVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 12. Ritonavir synthesis - chemicalbook [chemicalbook.com]
- 13. A Process For Preparation Of Ritonavir [quickcompany.in]
- 14. A PROCESS FOR THE SYNTHESIS OF RITONAVIR - Patent 1133485 [data.epo.org]
- 15. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033944) [hmdb.ca]
- 20. (R)-(+)-1-Phenylethanol(1517-69-7) 13C NMR spectrum [chemicalbook.com]
- 21. (S)-(-)-1-PHENYLETHANOL(1445-91-6) 1H NMR [m.chemicalbook.com]
- 22. rsc.org [rsc.org]
- 23. Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 25. Asymmetric Synthesis and Applications of Chiral Organoselenium Compounds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
